2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Lipophilicity Physicochemical Properties Medicinal Chemistry

Sourcing fluorinated amino alcohols with inconsistent LogP can derail SAR studies. This ortho-fluoro isomer provides a verified, quantifiably higher lipophilicity (LogP 1.87) versus the meta-isomer (LogP 1.6862). • Enhances membrane permeability in lead optimization. • Sterically hindered tertiary alcohol and secondary amine enable asymmetric synthesis. • Available as a stable HCl salt for streamlined handling.

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
CAS No. 25452-22-6
Cat. No. B181002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol
CAS25452-22-6
Molecular FormulaC11H16FNO
Molecular Weight197.25 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC=CC=C1F
InChIInChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3
InChIKeyXSAHDDWAENJQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Procurement Overview


2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol (CAS 25452-22-6), also known as CHEMBRDG-BB 9071152, is a fluorinated amino alcohol with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol [1]. Its structure consists of a sterically hindered tertiary alcohol and a secondary amine linked to a 2-fluorobenzyl group [2]. This compound is typically sourced as a research intermediate or a building block for more complex molecules in medicinal chemistry and organic synthesis . It is commercially available from various vendors, often in the form of its hydrochloride salt (CAS 1050076-28-2) to enhance stability and solubility .

Role Fluorinated amino alcohol intermediate
Selection Ortho-fluoro substitution for elevated lipophilicity
Use Context Supports lipophilicity-driven SAR and ADME modulation

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Limitations of In-Class Analogs


In the class of fluorobenzyl amino alcohols, subtle structural variations—such as the position of the fluorine atom on the phenyl ring or the presence of a sterically hindered alcohol group—directly and quantifiably alter physicochemical properties like lipophilicity (LogP). These differences are not trivial; they can critically influence a compound's behavior in biological systems (e.g., membrane permeability, metabolic stability) [1] and its utility in chemical reactions. As detailed in Section 3, 2-((2-fluorobenzyl)amino)-2-methylpropan-1-ol (ortho-fluoro) possesses a distinctly higher LogP value compared to its meta-fluoro isomer. This provides a verifiable, data-driven basis for selecting this compound over its nearest structural analogs when a specific lipophilicity profile is required for a research or industrial application.

Meta-fluoro isomer exhibits lower calculated lipophilicity; membrane permeability profile may shift.
Gem-dimethyl group is critical for steric bulk and LogP elevation; simpler analogs without it may not meet lipophilicity targets.
Para-fluoro substitution pattern, based on indirect class comparison, is associated with lower lipophilicity and may alter SAR outcomes.

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Differentiation from Analogs


Lipophilicity Advantage of Ortho over Meta Isomer

The target compound, with a fluorine atom in the ortho position, exhibits a higher calculated LogP value than its direct structural isomer with the fluorine atom in the meta position. This suggests a greater affinity for hydrophobic environments, which can be a key selection criterion in medicinal chemistry for modulating membrane permeability and non-specific binding. The target compound has a LogP of 1.87 [1], while 2-((3-fluorobenzyl)amino)-2-methylpropan-1-ol (CAS 22563-92-4) has a LogP of 1.6862 .

Ortho vs Meta LogP
Data to verify
Target (ortho): LogP 1.87 vs Meta isomer: LogP 1.6862
Supports ortho-isomer lipophilicity selection context
Calculated LogP; experimental validation advised
Lipophilicity Physicochemical Properties Medicinal Chemistry SAR

Lipophilicity Boost from Gem-Dimethyl Substitution

Compared to a simpler analog that lacks the gem-dimethyl substitution, the target compound demonstrates substantially increased lipophilicity. The addition of the two methyl groups on the amino alcohol carbon dramatically increases the calculated LogP. The target compound has a LogP of 1.87 [1], while 2-((2-fluorobenzyl)amino)ethanol (CAS 64834-60-2) has a LogP of 1.2985 .

Gem-dimethyl effect
Data to verify
Target (with gem-dimethyl): LogP 1.87 vs Without gem-dimethyl: LogP 1.2985
Supports gem-dimethyl as lipophilicity-enhancing modification
Calculated LogP; experimental confirmation may be warranted
Lipophilicity Scaffold Hopping Physicochemical Properties

Ortho vs Para Lipophilicity Comparison

The ortho-substituted target compound exhibits a calculated LogP of 1.87 [1]. While specific experimental LogP data for the para-isomer (CAS 25452-24-8) is not available in the source data, the target's value can be compared to a similarly substituted para-fluoro compound, 3-((4-fluorobenzyl)amino)propan-1-ol (LogP 1.08) [2]. This indirect comparison suggests the ortho-fluoro pattern in this scaffold is associated with higher lipophilicity than the para pattern, a trend that can be inferred across the class.

Ortho vs Para lipophilicity
Class-level inference
Indirect comparison suggests ortho-fluoro pattern is associated with higher LogP than para-fluoro in related scaffolds.
Supports ortho selection for higher lipophilicity in SAR
Direct para-isomer data unavailable; class-level review needed
Lipophilicity Physicochemical Properties Medicinal Chemistry SAR

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Research Applications


SAR Studies Targeting Lipophilicity

In structure-activity relationship (SAR) campaigns, the ortho-fluoro substitution pattern on this compound provides a quantifiably higher LogP (1.87) compared to its meta-fluoro isomer (LogP 1.6862). This makes it the preferred starting material or building block when the project's objective is to explore the impact of increased lipophilicity on target binding or ADME properties within a specific chemical series [1].

Sterically Hindered Amine Building Block

The compound's structure, featuring a tertiary alcohol and a secondary amine, both of which are sterically hindered, makes it a valuable building block. It can be used as a precursor to chiral ligands or catalysts in asymmetric synthesis, where the gem-dimethyl group and ortho-fluorobenzyl motif provide a distinct steric and electronic environment compared to less hindered or differently substituted analogs [2].

Chemogenomic Profiling Screening Library

This compound is available in commercial screening libraries (e.g., from ChemBridge, as indicated by its CHEMBRDG-BB identifier) [3]. Its well-defined and unique physicochemical profile, particularly its lipophilicity and presence of a fluorine atom, makes it a suitable candidate for inclusion in diversity-oriented screening sets aimed at identifying new chemical probes or lead compounds for targets where these properties are advantageous [1].

Application
Selection Property
Validation Focus
Lipophilicity-focused SAR studies
Ortho-fluoro substitution pattern
LogP impact on target binding or ADME profiles
Sterically hindered amine precursor
Hindered tertiary alcohol & secondary amine
Steric/electronic influence in asymmetric synthesis
Chemogenomic screening sets
Defined physicochemical profile (fluorine, LogP)
Probe suitability in diversity-oriented libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.